molecular formula C22H25NO4 B1670683 Dimoxyline CAS No. 147-27-3

Dimoxyline

Cat. No. B1670683
CAS RN: 147-27-3
M. Wt: 367.4 g/mol
InChI Key: NFABMCCMPXXBFY-UHFFFAOYSA-N
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Description

Dimoxyline is a drug indicated for the treatment of patients with angina pectoris . It has also shown significant benefits in patients with acute or chronic phlebitis, arterial thrombosis or embolism, Raynaud’s phenomena, and early thromboangiitis obliterans or arteriosclerosis obliterans .


Synthesis Analysis

The synthesis of Dimoxyline involves a modified Ritter reaction . This process involves aceto- and benzonitriles and 3,4-dimethoxyphenylacetone in the presence of acetylperchlorate or upon heating in polyphosphoric acid or polyphosphoric ester to form the corresponding isoquinoline . The reaction is defined by electrophilic activation of the carbonyl group of the ketone and the nucleophilicity of the nitrile .


Molecular Structure Analysis

Dimoxyline has a molecular formula of C22H25NO4 . Its average mass is 367.438 Da and its mono-isotopic mass is 367.178345 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dimoxyline are characterized by a typical Ritter reaction . This involves electrophilic activation of the carbonyl group of the ketone and the nucleophilicity of the nitrile .


Physical And Chemical Properties Analysis

Dimoxyline has a molecular formula of C22H25NO4 . Its average mass is 367.438 Da and its mono-isotopic mass is 367.178345 Da . More detailed physical and chemical properties may require additional research or laboratory analysis.

properties

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18/h7-9,11-13H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFABMCCMPXXBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163559
Record name Dimoxyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimoxyline

CAS RN

147-27-3
Record name Dimoxyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimoxyline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimoxyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMOXYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46X4C9TILS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
VG Brovchenko, NV Shibaeva, AI Pyshchev… - Chemistry of …, 1992 - Springer
… This methodology gave the alkaloid dioxyline (dimoxyline), obtained in high yield by the use … dioxyline (3-methylpapaverine, dimoxyline) (XI), with known antispasmotic activity [4]. …
Number of citations: 5 link.springer.com
X Dong, Y Liu, J Yan, C Jiang, J Chen, T Liu… - Bioorganic & medicinal …, 2008 - Elsevier
Support vector machine (SVM) was applied to predict vasorelaxation effect of different structural molecules. A good classification model had been established, and the accuracy in …
Number of citations: 38 www.sciencedirect.com
A Ramadan, S Hasan, S Jamal, I Moumen… - Jordan Journal of …, 2021 - archives.ju.edu.jo
The human equilibrative nucleoside transporters (hENTs) are important proteins that allow nucleosides and nucleobases permeation into the cell. hENT 1 is a promising target against …
Number of citations: 4 archives.ju.edu.jo
JR Hammond, EF Williams… - Canadian journal of …, 1985 - cdnsciencepub.com
There is evidence to suggest that several different groups of drugs including the so-called coronary vasodilators, benzodiazepines, and calcium channel inhibitors may owe their …
Number of citations: 25 cdnsciencepub.com
S Vilar, E Quezada, C Alcaide, F Orallo… - QSAR & …, 2007 - Wiley Online Library
Three theoretical models have been developed for the prediction of vasodilatory activity through a series of 2‐D molecular descriptors. A database of 501 compounds was selected from …
Number of citations: 15 onlinelibrary.wiley.com
SK Sinha, P Ghosh, S Jain, S Maiti… - Chemical Society …, 2023 - pubs.rsc.org
… the synthesis of natural product moxaverine with a high overall yield of 38% in only four steps, which can then allow the synthesis of various other natural products such as dimoxyline …
Number of citations: 1 pubs.rsc.org
DA Cowan, LA Damani… - Biomedical Mass …, 1978 - Wiley Online Library
The mass spectral characteristics of the N‐oxides of a range of 3‐substituted pyridines, and of quinoline and isoquinoline, are described. The molecular ion is the base peak in the …
Number of citations: 44 onlinelibrary.wiley.com
W Jeffery, CF Poole - Clarke's Analytical Forensic Toxicology, 2008 - ndl.ethernet.edu.et
This chapter covers colour tests and thin layer chromatography (TLC). Although these approaches have different mechanisms in terms of the underlying scientific principles, they both …
Number of citations: 5 ndl.ethernet.edu.et
L Oktay, E Erdemoğlu, I Tolu, Y Yumak… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
With the emergence of the new SARS-CoV-2 virus, drug repurposing studies have gained substantial importance. Combined with the efficacy of recent improvements in ligand-and …
Number of citations: 1 journals.tubitak.gov.tr
S Zhang - 1997 - search.proquest.com
2-Addition of BOC-protected $\alpha $-amino carbanions to cyclobutenediones followed by protection of the resulting alkoxides with a methyl group generates 4-methoxy-3-…
Number of citations: 0 search.proquest.com

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